2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
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Description
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H24N6O3S and its molecular weight is 464.54. The purity is usually 95%.
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Biological Activity
The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24N6O2S
- Molecular Weight : 396.51 g/mol
- CAS Number : 606108-35-4
Biological Activities
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
- A study reported that triazole derivatives demonstrated cytotoxic effects against colon carcinoma HCT-116 and breast cancer T47D cell lines with IC50 values ranging from 6.2 μM to 43.4 μM for structurally related compounds .
Antimicrobial Activity
Triazole-containing compounds are known for their antimicrobial properties. The compound's thioether group may contribute to its ability to disrupt microbial cell membranes.
- Research has shown that certain triazole derivatives possess antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
Anti-inflammatory Effects
Compounds with triazole moieties have been associated with anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines.
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in the biosynthesis of nucleic acids.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Modulation of Immune Response : By affecting cytokine levels, this compound may enhance the immune response against tumors or infections.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that related triazole compounds exhibited cytotoxic effects on various cancer cell lines. For example:
-
Microbial Inhibition Tests : In studies assessing antimicrobial efficacy:
- A derivative exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli .
- Comparative studies indicated that the compound's activity was enhanced in combination with standard antibiotics.
Data Tables
Biological Activity | IC50 Values (μM) | Cell Lines Tested |
---|---|---|
Anticancer | 6.2 - 43.4 | HCT-116, T47D |
Antimicrobial | 32 | S. aureus, E. coli |
Anti-inflammatory | N/A | Various |
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-31-18-9-8-16(12-19(18)32-2)10-11-24-20(30)14-33-23-21-22(25-15-26-23)29(28-27-21)13-17-6-4-3-5-7-17/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRBVPCBGMEJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.